4-Methoxy-3-nitro-1,2-dihydropyridin-2-one
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Overview
Description
4-Methoxy-3-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-nitro-1,2-dihydropyridin-2-one typically involves the nitration of 4-methoxypyridine followed by cyclization. One common method includes the reaction of 4-methoxypyridine with nitric acid under controlled conditions to introduce the nitro group at the 3-position. The resulting intermediate is then subjected to cyclization to form the dihydropyridinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Pyridinone derivatives with varying degrees of oxidation.
Reduction: Amino-substituted pyridinones.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-nitro-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-Methoxy-3-nitro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within proteins contributes to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitropyridine: Shares the methoxy and nitro substituents but lacks the dihydropyridinone ring.
2-Hydroxy-4-methyl-3-nitropyridine: Similar nitro and hydroxyl substituents but differs in the position of the functional groups.
Uniqueness
4-Methoxy-3-nitro-1,2-dihydropyridin-2-one is unique due to its combination of a methoxy group, a nitro group, and a dihydropyridinone ring. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
4-methoxy-3-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-4-2-3-7-6(9)5(4)8(10)11/h2-3H,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFTUHOECQKJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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